Estra-1,3,5(10)-triene-3,11,17-triol
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Overview
Description
Estra-1,3,5(10)-triene-3,11,17-triol is a chemical compound belonging to the class of estrogens, which are steroid hormones playing a crucial role in the regulation of the female reproductive system. This compound is structurally characterized by three hydroxyl groups attached to the steroid backbone, making it a triol. It is a derivative of estradiol, one of the primary estrogens in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estra-1,3,5(10)-triene-3,11,17-triol typically involves multiple steps, starting from readily available steroid precursors. One common method involves the hydroxylation of estradiol derivatives using specific catalysts and reagents. For example, the use of ruthenium catalysts in transfer hydrogenation reactions has been reported to yield various hydroxylated derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatographic separation are employed to isolate and purify the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: Estra-1,3,5(10)-triene-3,11,17-triol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Estra-1,3,5(10)-triene-3,11,17-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Industry: Utilized in the production of pharmaceuticals and hormone replacement therapies.
Mechanism of Action
The mechanism of action of Estra-1,3,5(10)-triene-3,11,17-triol involves binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the compound’s physiological effects . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cellular components from oxidative damage .
Comparison with Similar Compounds
Estradiol: A primary estrogen with similar structural features but differing in the number and position of hydroxyl groups.
Estrone: Another estrogen with a ketone group at the C17 position instead of a hydroxyl group.
Estriol: Contains three hydroxyl groups but differs in their positions on the steroid backbone.
Uniqueness: Estra-1,3,5(10)-triene-3,11,17-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to act as an antioxidant and its potential therapeutic applications set it apart from other estrogens .
Properties
Molecular Formula |
C18H24O3 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3 |
InChI Key |
IGPOPFXCSGWCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.